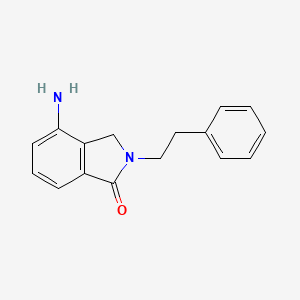

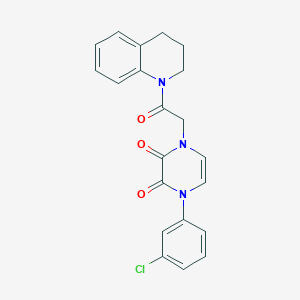

4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-amino-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic molecule that appears to be related to various synthesized amino acid derivatives and heterocyclic compounds as seen in the provided papers. Although none of the papers directly discuss this compound, they provide insights into the synthesis and properties of structurally related compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including the use of chiral auxiliaries, asymmetric Michael addition, azidation, hydrolysis, and hydrogenation reactions. For instance, the asymmetric synthesis of all four isomers of a β-branched unusual amino acid was achieved with high stereoselectivity and moderate overall yields, indicating the potential complexity and efficiency of synthesizing similar compounds . Parallel synthesis methods, such as the aza-Wittig reaction followed by reaction with various amines, have also been employed to create a series of 2-amino-4H-imidazol-4-ones, suggesting that similar strategies could be applicable to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as 1H NMR, MS, and IR spectroscopy. For example, the structure of 2-amino-4H-imidazol-4-ones was confirmed through these methods, and the configuration of one compound was determined to be in the Z form based on coupling constants . This implies that detailed structural analysis of this compound would likely involve similar spectroscopic techniques to elucidate its configuration and conformation.

Chemical Reactions Analysis

The related compounds have been synthesized through various chemical reactions, including condensation reactions under reflux conditions. For example, a novel pyrazolone derivative was prepared via condensation of a substituted benzaldehyde with an amino-dihydro-pyrazolone in ethanol/acetic acid . This suggests that the synthesis of this compound might also involve condensation reactions among its synthetic steps.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The solubility, melting points, and stability of these compounds can be influenced by their molecular structure and substituents. The use of spectral data for structure assignment indicates that similar analytical methods would be necessary to determine the physical and chemical properties of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of 2,3-Dihydro-2-Alkyl-3-(Substituted Amino)-1H-Isoindol-1-Ones

The synthesis of a variety of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones was achieved by selectively alkylating 2,3-dihydro-3-(substituted amino)-1H-isoindol-1-ones. These compounds were derived from 2-cyanobenzaldehyde and reacted with alkyl halides in a phase-transfer catalyst system (Sato, Senzaki, Goto, & Saito, 1986).

Structural Study of Derivatives

A structural study was conducted on six derivatives of 4-amino-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one (4-aminoantipyrine). These derivatives were synthesized from reactions of 4-aminoantipyrine with various aldehyde-, ketone-, and ester-containing molecules. The study focused on hydrogen-bonding motifs compared to the original 4-aminoantipyrine (Mnguni & Lemmerer, 2015).

Analytical Applications

- Capillary Electrophoresis with Laser Fluorescence Detection: 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde was used as a reagent for ultrasensitive determination of primary amines. This method involved reacting amino acids and peptides with the reagent to form fluorescent isoindole derivatives, which were then separated by high-performance capillary electrophoresis and detected via laser-induced fluorescence signals (Liu, Hsieh, Wiesler, & Novotny, 1991).

Biological Applications

Anticancer Activity of Derivatives

Compounds synthesized using 4-aminoantipyrine as a key intermediate were evaluated for their anticancer properties against a human tumor breast cancer cell line (MCF7). Several compounds exhibited significant activity, highlighting the potential of these derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).

Physicochemical Investigation as Chemosensor

A derivative (HDDP) was synthesized and its physicochemical properties were studied. The compound showed high selectivity and sensitivity as a fluorescent chemosensor for Al3+ ions, indicating its potential application in chemical sensing (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018).

Mecanismo De Acción

Mode of Action

It is known that similar compounds interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

It is known that similar compounds can influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Similar compounds are known to induce a variety of cellular responses, including changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment .

Propiedades

IUPAC Name |

4-amino-2-(2-phenylethyl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-15-8-4-7-13-14(15)11-18(16(13)19)10-9-12-5-2-1-3-6-12/h1-8H,9-11,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZUCMUVGTUJLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2N)C(=O)N1CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)

![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)

![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)

![diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2507411.png)

![7-ethyl-8-methyl-6-oxo-N-(2,2,2-trifluoroethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2507412.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B2507414.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507416.png)